3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are characterized by their fused benzene and furan rings, which contribute to various biological activities and potential applications in pharmaceuticals. This particular compound features a carboxylic acid group and a hydroxyl group, which enhance its reactivity and solubility in biological systems.
Benzofuran derivatives, including 3-benzofuranacetic acid, can be derived from natural sources such as various plants or synthesized through chemical methods. The synthesis often involves multi-step reactions that modify existing benzofuran structures to introduce functional groups like carboxylic acids or hydroxyls.
This compound is classified under:
The synthesis of 3-benzofuranacetic acid typically involves several key steps. A common method includes the Friedel-Crafts alkylation reaction where trimethylhydroquinone reacts with suitable derivatives of butanoic acid.
3-Benzofuranacetic acid can undergo various chemical reactions due to its functional groups:
The reactions typically involve standard organic chemistry techniques such as refluxing, stirring under inert atmospheres, and purification through crystallization or chromatography .
The mechanism of action for compounds like 3-benzofuranacetic acid often relates to their ability to interact with biological targets:
Studies have shown that certain benzofuran derivatives can inhibit specific enzymes or receptors involved in disease processes, suggesting potential therapeutic applications .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
3-Benzofuranacetic acid has several potential applications in scientific research and pharmaceuticals:
Systematic Nomenclature: The compound follows IUPAC naming conventions as a benzofuran derivative. The parent structure is 2,3-dihydrobenzofuran, indicating saturation of the furan ring. The "6-hydroxy" prefix specifies the hydroxyl substituent at position 6 on the benzene ring, while "3-benzofuranacetic acid" denotes the acetic acid side chain attached to the C3 carbon of the heterocycle. Stereochemical designations such as "(3R)" specify absolute configuration at the chiral center (C3) when applicable . Common synonyms include:
Structural Features:
Table 1: Structural Comparison of Key Benzofuranacetic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Key Structural Differences | Chirality |
---|---|---|---|---|
Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | 1234474-58-8 | C₁₁H₁₂O₄ | C3 acetic acid methyl ester | (3R) |
6-Hydroxy-3-benzofuranacetic acid | 69716-04-7 | C₁₀H₈O₄ | Unsaturated furan ring, no C2-C3 saturation | Achiral |
2-(6-Hydroxy-1-benzofuran-3-yl)acetic acid | 69716-04-7 | C₁₀H₈O₄ | Isomeric benzofuran linkage (1-benzofuran vs 3-) | Achiral |
Reactivity Patterns:
Benzofuran chemistry emerged in the late 19th century with the isolation of natural coumaranones (2,3-dihydrobenzofurans). The 1970s marked a turning point with synthetic studies on anti-inflammatory benzofuranacetates like Furofenac (2-ethyl-2,3-dihydro-5-benzofuranacetic acid), establishing the pharmacological relevance of the core scaffold [4]. Research on 2,3-dihydro-6-hydroxy derivatives accelerated in the 1990s–2000s, driven by:
Table 2: Historical Evolution of Key Research on Dihydrobenzofuranacetic Acids
Time Period | Research Focus | Key Contributions | Technological Drivers |
---|---|---|---|
1970s-1980s | Early Synthetic Exploration | Synthesis of Furofenac metabolites; Structure-activity relationships for inflammation | GC-MS; Basic NMR |
1990s-2000s | Stereochemical Control | Asymmetric synthesis of (3R) enantiomers; X-ray crystallographic confirmation | Chiral HPLC; Single-crystal XRD |
2010s-Present | Functionalization & Bioactivity | Synthesis of biphenyl hybrids (e.g., GPR40 agonists); DFT studies on reactivity | Automated synthesis; DFT computational modeling |
Though not widely reported as a natural product itself, the 2,3-dihydro-6-hydroxy-3-benzofuranacetic acid scaffold mirrors biosynthetic intermediates in lignan and neolignan pathways. Natural analogs include:
Mechanistic Insights:
Table 3: Bioactive Derivatives Derived from 2,3-Dihydro-6-hydroxy-3-benzofuranacetic Acid Scaffold
Biological Target | Derivative Structure | Reported Activity | Mechanistic Basis |
---|---|---|---|
GPR40/FFA1 (Diabetes) | Dihydrobenzofuran-(6-{[4''-(2-ethoxyethoxy)-2'',6''-dimethylbiphenyl-3-yl]methoxy}-) acetic acid | Potent insulin secretion (EC₅₀ < 50 nM) | Allosteric agonism of fatty acid receptor |
COX-2 (Inflammation) | 2-Ethyl-5-substituted dihydrobenzofuranacetic acids | Carrageenan edema inhibition (ED₅₀ ~10 mg/kg) | Competitive inhibition of arachidonic acid binding |
Microbes | 5-(6-Methylbenzofuran-3-ylmethyl)-3H-[1,3,4]oxadiazole-2-thione | MIC: 2 µg/mL against M. tuberculosis H37Rv | Cell wall biosynthesis disruption |
Future research directions include exploiting this scaffold for targeted protein degradation (PROTACs) and multifunctional ligands for neurodegenerative diseases, leveraging its synthetic tractability and favorable physicochemical properties [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7